Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No.: 2113551-70-3
Cat. No.: VC6373476
Molecular Formula: C15H19NO2
Molecular Weight: 245.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2113551-70-3 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.322 |
| IUPAC Name | ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
| Standard InChI | InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(9-15)11-16(15)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
| Standard InChI Key | YVUKIQHBQFRHAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture and Stereochemistry
The compound’s bicyclic framework consists of a fused cyclopropane and pyrrolidine ring system, enforced by the azabicyclo[2.1.1]hexane scaffold. The molecular formula C₁₅H₁₉NO₂ (MW 245.33 g/mol) was confirmed via high-resolution mass spectrometry . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.33 g/mol | |
| SMILES | CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3 | |
| InChIKey | YVUKIQHBQFRHAI-UHFFFAOYSA-N |
The benzyl group at position 2 introduces steric bulk and aromatic π-system interactions, while the ethyl carboxylate enhances solubility in polar aprotic solvents .
Spectroscopic and Computational Analysis
Predicted collision cross-section (CCS) values for various adducts provide insights into gas-phase ion mobility (Table 1) :
Table 1: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 246.14887 | 150.8 |
| [M+Na]⁺ | 268.13081 | 155.9 |
| [M-H]⁻ | 244.13431 | 147.7 |
Density functional theory (DFT) calculations suggest the bicyclic system adopts a rigid chair-like conformation, with the benzyl group occupying an equatorial position to minimize strain .
Synthetic Methodologies
Optimized Large-Scale Synthesis
The synthesis leverages a [2+2] cycloaddition strategy between methylenecyclobutane precursors and benzylamine derivatives (Scheme 1) :
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Cyclopropanation: I₂-mediated cyclization of methylenecyclobutane 5 yields tricyclic intermediate 6 (32% yield, 0.7 kg scale).
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Functionalization: Hydrolytic cleavage and oxidation produce zwitterionic amino acid 16, esterified to ethyl carboxylate 17 via SOCl₂/EtOH.
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Benzylation: Nucleophilic substitution installs the benzyl group using benzyl bromide under basic conditions.
Key Advantages:
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Avoids hazardous azide intermediates commonly used in strain-release amination.
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Enables gram-to-kilogram scale production with >95% purity .
Comparative Analysis with Related Derivatives
Structural analogs like ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CID 11482332) demonstrate how substituents modulate properties:
| Property | Benzyl Derivative (CID 132343833) | Benzoyl Derivative (CID 11482332) |
|---|---|---|
| Molecular Weight | 245.33 g/mol | 259.30 g/mol |
| LogP (Predicted) | 2.8 | 3.1 |
| Aqueous Solubility | 12 mg/L | 8 mg/L |
The benzyl group’s hydrophobicity increases membrane permeability compared to the benzoyl analogue, making it preferable for central nervous system-targeted therapeutics .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental data indicate:
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Aqueous Solubility: 12 mg/L at pH 7.4 (25°C), improving to 45 mg/L in 10% DMSO/water .
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Plasma Stability: >90% remaining after 2 h in human plasma (37°C), suggesting resistance to esterase cleavage .
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Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard storage conditions .
Permeability and Distribution
Caco-2 cell assays demonstrate moderate permeability (Papp = 8.7 × 10⁻⁶ cm/s), with a blood-brain barrier penetration score of 0.65 (predicted) . Molecular dynamics simulations attribute this to the compound’s balanced lipophilicity (LogP = 2.8) and polar surface area (78 Ų) .
Applications in Medicinal Chemistry
Peptidomimetic Design
The constrained bicyclic system mimics proline’s secondary structure-inducing effects while enhancing metabolic stability. Key applications include:
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Angiotensin-Converting Enzyme (ACE) Inhibitors: Bicyclic proline analogues show 3-fold higher binding affinity versus monocyclic counterparts .
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Opioid Receptor Modulators: N-substituted derivatives exhibit μ-opioid receptor Ki values <10 nM in preliminary screens .
Catalytic Applications
Palladium complexes of the deprotected amine (2-azabicyclo[2.1.1]hexane) demonstrate asymmetric hydrogenation activity (up to 92% ee) in ketone reductions .
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